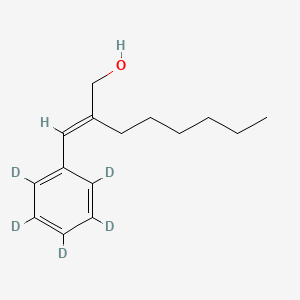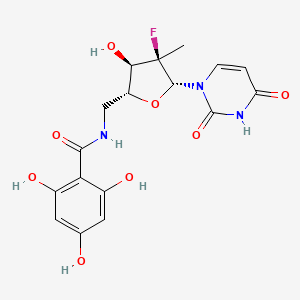
SARS-CoV-2-IN-73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-73 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules designed to inhibit the replication and spread of the virus responsible for the COVID-19 pandemic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-73 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and conditions are proprietary and often involve advanced organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a commercial scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-73 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved but often include the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2-IN-73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mechanism of Action
SARS-CoV-2-IN-73 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. It binds to key viral enzymes, inhibiting their activity and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that inhibits viral RNA polymerase.
Favipiravir: A broad-spectrum antiviral that targets viral RNA-dependent RNA polymerase.
Molnupiravir: An antiviral that induces lethal mutagenesis in the viral genome.
Uniqueness
SARS-CoV-2-IN-73 is unique in its specific mechanism of action and its potential to inhibit multiple stages of the viral life cycle. Its chemical structure and binding affinity to viral enzymes distinguish it from other antiviral compounds.
Conclusion
This compound represents a promising compound in the fight against COVID-19
Properties
Molecular Formula |
C17H18FN3O8 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl]-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C17H18FN3O8/c1-17(18)13(26)10(29-15(17)21-3-2-11(25)20-16(21)28)6-19-14(27)12-8(23)4-7(22)5-9(12)24/h2-5,10,13,15,22-24,26H,6H2,1H3,(H,19,27)(H,20,25,28)/t10-,13-,15-,17-/m1/s1 |
InChI Key |
BLDXYWZSJJPTOX-JAOHYVKRSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CNC(=O)C3=C(C=C(C=C3O)O)O)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CNC(=O)C3=C(C=C(C=C3O)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



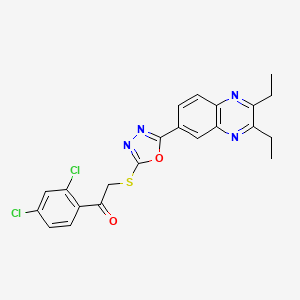
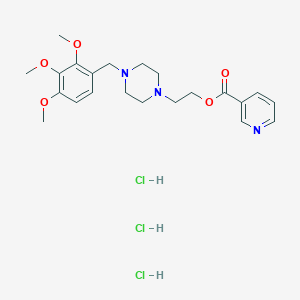
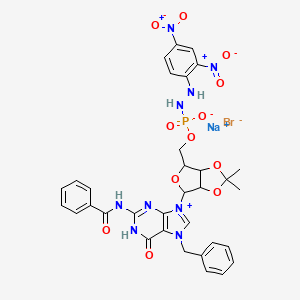

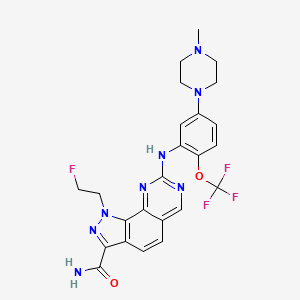

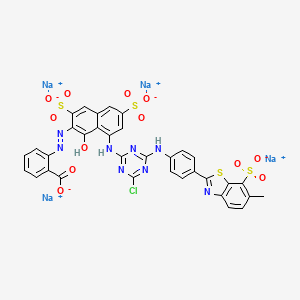

methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)


